2-(Dimethylamino)benzoyl chloride is an organic compound characterized by its molecular formula and a molecular weight of approximately 183.63 g/mol. This compound features a benzoyl group with a dimethylamino substituent and is known for its reactivity due to the presence of the acyl chloride functional group. It is typically utilized in various chemical synthesis processes, particularly in the production of pharmaceuticals and agrochemicals .
While specific biological activities of 2-(Dimethylamino)benzoyl chloride are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. For instance, derivatives of benzoyl chlorides are known to possess antimicrobial and anti-inflammatory activities. The dimethylamino group may enhance lipophilicity, potentially increasing membrane permeability and biological activity .
Several methods exist for synthesizing 2-(Dimethylamino)benzoyl chloride:
The primary applications of 2-(Dimethylamino)benzoyl chloride include:
Interaction studies involving 2-(Dimethylamino)benzoyl chloride focus on its reactivity with biological molecules. For example, studies may explore how it interacts with proteins or nucleic acids, influencing drug design and development. Understanding these interactions can help in predicting the compound's behavior in biological systems and its potential therapeutic effects .
Several compounds share structural similarities with 2-(Dimethylamino)benzoyl chloride, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-(Dimethylamino)benzoic acid | C9H11N O | Contains a carboxylic acid group |
N,N-Dimethylbenzamide | C9H11N O | Lacks the chlorine atom |
Benzoyl chloride | C7H5ClO | Simple acyl halide without dimethylamine |
4-(Dimethylamino)benzoic acid | C9H11N O | Substituent at the para position |
Uniqueness: The presence of both a dimethylamino group and an acyl chloride functionality makes 2-(Dimethylamino)benzoyl chloride particularly reactive and versatile compared to other similar compounds. Its ability to undergo nucleophilic substitution reactions allows for diverse applications in synthetic chemistry that may not be possible with simpler derivatives .
The IUPAC name for this compound is 2-(dimethylamino)benzoyl chloride, reflecting the dimethylamino group (-N(CH₃)₂) at the ortho position relative to the acyl chloride (-COCl) moiety. Alternative synonyms include:
The compound’s CAS registry number, 64109-38-2, ensures unambiguous identification across chemical databases.
The molecular formula C₉H₁₀ClNO corresponds to a molar mass of 183.635 g/mol. Key structural features include:
Molecular Property | Value |
---|---|
Molecular Formula | C₉H₁₀ClNO |
Molecular Weight (g/mol) | 183.635 |
Exact Mass (g/mol) | 183.045 |
Topological Polar Surface Area (Ų) | 20.31 |
LogP (Octanol-Water) | 2.13 |
The ortho-substitution pattern results in intramolecular hydrogen bonding between the acyl chloride oxygen and the dimethylamino hydrogen, stabilizing the molecule in specific conformations.
No crystallographic data for 2-(dimethylamino)benzoyl chloride are reported in the literature. However, studies on analogous compounds, such as 4-(dimethylamino)benzaldehyde, reveal that dimethylamino groups adopt planar configurations to maximize conjugation with aromatic systems. For 2-(dimethylamino)benzoyl chloride, steric interactions between the dimethylamino and acyl chloride groups likely force the molecule into a non-planar conformation, reducing π-orbital overlap and altering reactivity.
The classical synthesis of 2-(dimethylamino)benzoyl chloride involves the direct reaction of benzoyl chloride derivatives with dimethylamine under controlled conditions. A widely documented method entails treating benzoyl chloride with dimethylamine in anhydrous dichloromethane at temperatures between 0–5°C to mitigate excessive exothermicity [3]. This nucleophilic substitution proceeds via the displacement of the chloride ion by dimethylamine, yielding the intermediate 2-(dimethylamino)benzamide, which is subsequently treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the target acyl chloride [4].
Key considerations in traditional routes include:
A representative procedure from the literature involves dissolving 2-(dimethylamino)benzoic acid in dichloromethane with catalytic N,N-dimethylformamide (DMF), followed by dropwise addition of thionyl chloride. The mixture is refluxed for 6–10 hours, after which volatiles are removed under vacuum to isolate the crude product [4].